molecular formula C8H3ClF3NOS B165762 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole CAS No. 133840-96-7

2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole

Cat. No.: B165762
CAS No.: 133840-96-7
M. Wt: 253.63 g/mol
InChI Key: PPGSYGPSOLZOOU-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole is a heterocyclic compound with the molecular formula C8H3ClF3NOS. It is known for its significant applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry . The compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom and a trifluoromethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole typically involves the chlorination of 6-(trifluoromethoxy)benzo[d]thiazole. One common method includes the reaction of 6-(trifluoromethoxy)benzo[d]thiazole with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

6-(trifluoromethoxy)benzo[d]thiazole+SOCl2This compound+SO2+HCl\text{6-(trifluoromethoxy)benzo[d]thiazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 6-(trifluoromethoxy)benzo[d]thiazole+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Stille coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzothiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)benzo[d]thiazole
  • 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole
  • 2-Chloro-6-(trifluoromethoxy)benzothiazole

Comparison: Compared to its analogs, 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole exhibits unique properties due to the presence of the trifluoromethoxy group, which imparts increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and other applications where enhanced bioavailability and stability are desired .

Properties

IUPAC Name

2-chloro-6-(trifluoromethoxy)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NOS/c9-7-13-5-2-1-4(3-6(5)15-7)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGSYGPSOLZOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434592
Record name 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133840-96-7
Record name 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution containing dry copper (II) chloride (3.44 g, 25.62 mmol) and tri(ethylene glycol) dimethyl ether (10 g) in acetonitrile (150 mL) was added isoamyl nitrite (4.5 mL, 32.02 mmol). The reaction mixture was stirred at rt under argon for 30 minutes. To this suspension was added dropwise, a solution containing 6-trifluoromethoxy-1,3-benzothiazol-2-ylamine (5 g, 21.35 mmol) and tri(ethylene glycol) dimethyl ether (10 g). The reaction mixture was stirred at rt for 10 minutes, and then heated at 50° C. for 3 h. The mixture was cooled to rt, poured cautiously into aqueous 6 N HCl, and extracted with ethyl acetate. The organic layer was washed with 1N aqueous HCl and brine, and concentrated under reduced pressure to give the desired compound in near-quantitative yield, which was used without further purification in the next step.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
tri(ethylene glycol) dimethyl ether
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
tri(ethylene glycol) dimethyl ether
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
3.44 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

49.4 g of 2-hydrazino-6-trifluoromethoxybenzothiazole are added over one hour to 97.9 g of thionyl chloride heated to 50° C. The mixture is then heated for one hour at this same temperature and then cooled to 0° C. After addition of 200 g of an ice/water mixture (1/1 by weight), the precipitate is filtered off and washed with twice 50 cm3 of water. 54.5 g of 2-chloro-6-trifluoromethoxybenzothiazole are thus obtained, melting at 50° C.
Quantity
49.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The title compound was prepared from 2-bromo-4-trifluoromethoxyaniline via 2-mercapto-6-trifluoromethoxy-1,3-benzothiazole as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 150° C. for 16 h.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole
Reactant of Route 2
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2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole
Reactant of Route 5
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Reactant of Route 6
2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole
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Q & A

Q1: What is the main finding of the research presented in these papers?

A1: The research presented in these papers [, ] focuses on synthesizing new riluzole derivatives and evaluating their potential antinociceptive effects. The researchers successfully synthesized several new compounds and demonstrated their efficacy in reducing pain perception in experimental models.

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